molecular formula C10H16O3 B6263618 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde CAS No. 143948-97-4

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde

Cat. No. B6263618
CAS RN: 143948-97-4
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde” is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.23 g/mol .


Synthesis Analysis

While specific synthesis methods for “2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde” were not found in the search results, related compounds such as “tert-Butyl 2- (1,4-dioxaspiro [4.5]decan-8-yl)ethylcarbamate” and “1,4-Dioxa-8-azaspiro[4.5]decane” have been synthesized . These methods could potentially provide a basis for the synthesis of “2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde”.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound can be used to synthesize pharmaceutical compounds . Although the specific pharmaceutical compounds are not mentioned, it’s common for such chemicals to be used in the creation of a wide range of drugs.

Production of Diuretics

One specific application in the pharmaceutical industry is the synthesis of diuretics . Diuretics are medications that help your body get rid of unneeded water and salt through the urine. They’re often used to treat conditions like high blood pressure and heart failure.

Synthesis of L-callipeltose

The compound has been used in the synthesis of L-callipeltose , a deoxyamino sugar of L-callipeltoside A. L-callipeltoside A is a natural product isolated from the marine sponge Callipelta sp., and it has shown potent cytotoxic activity against several cancer cell lines.

Research Use Only (RUO) Applications

The compound is often labeled as “Research Use Only” (RUO) . This means it’s primarily used in laboratory research settings. While the specific research applications aren’t detailed, it’s likely used in a variety of experimental contexts.

Microwave-Assisted Reductive Amination

The compound has been used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in the synthesis of many pharmaceuticals.

Novel Aromatization Process

Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . These are important neurotransmitters and hormones in the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde' involves the protection of a diol followed by oxidation to form the aldehyde functional group.", "Starting Materials": [ "1,4-cyclohexanedimethanol", "acetaldehyde", "p-toluenesulfonic acid", "sodium bicarbonate", "sodium chloride", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "1. Protection of 1,4-cyclohexanedimethanol with p-toluenesulfonic acid in dichloromethane to form the diol intermediate.", "2. Addition of sodium bicarbonate to neutralize the reaction mixture.", "3. Extraction of the diol intermediate with diethyl ether.", "4. Oxidation of the diol intermediate with sodium chlorite in water to form the aldehyde functional group.", "5. Addition of acetaldehyde to the aldehyde intermediate in dichloromethane to form the final compound.", "6. Purification of the final compound by recrystallization or column chromatography." ] }

CAS RN

143948-97-4

Product Name

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

60

Origin of Product

United States

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